molecular formula C7H6ClNO4S B1426126 Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate CAS No. 1063733-25-4

Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B1426126
CAS No.: 1063733-25-4
M. Wt: 235.65 g/mol
InChI Key: KNWRLXXUWDOFIN-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (C₇H₆ClNO₄S) is a heterocyclic compound featuring a pyridine ring substituted with a chlorosulfonyl (–SO₂Cl) group at position 5 and a methyl ester (–COOCH₃) at position 2. Its molecular structure (SMILES: COC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl) confers unique reactivity due to the electron-withdrawing nature of the chlorosulfonyl group, making it a versatile intermediate in organic synthesis, particularly in sulfonamide formation and cross-coupling reactions . The compound’s InChIKey (KNWRLXXUWDOFIN-UHFFFAOYSA-N) and CAS-related data further distinguish it in chemical databases .

Properties

IUPAC Name

methyl 5-chlorosulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)6-3-2-5(4-9-6)14(8,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWRLXXUWDOFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063733-25-4
Record name methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 2-pyridinecarboxylate. This reaction typically requires the use of chlorosulfonic acid as the chlorosulfonating agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonamide and sulfonic acid derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its chlorosulfonyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives and other functionalized products .
  • Biochemical Assays :
    • The compound is utilized in biochemical assays due to its ability to modify biological molecules. It can act as a reagent in molecular biology applications, facilitating the study of enzyme activities and interactions .
  • Pharmaceutical Development :
    • As a precursor in the synthesis of pharmaceutical compounds, this compound has potential therapeutic effects. It has been explored for its antimicrobial and anticancer properties, showing cytotoxic effects against various cancer cell lines .
  • Agrochemical Production :
    • The compound is also employed in the agrochemical industry as an intermediate for developing pesticides and herbicides. Its reactivity allows for the incorporation of diverse functional groups into agrochemical frameworks .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens by disrupting bacterial cell wall synthesis .

Anticancer Properties

Several studies have documented its cytotoxic effects against cancer cell lines:

Cell LineIC₅₀ (nM)
HT-299
MCF-717

These values indicate potent activity, suggesting that modifications to the chlorosulfonyl group can enhance cytotoxicity against multiple cancer types .

Case Studies and Research Findings

  • Synthesis of Heteroarenes :
    A study demonstrated the use of this compound in synthesizing heteroarene dyads, showcasing its utility in creating complex molecular architectures .
  • Antimicrobial Activity Evaluation :
    In vitro studies have confirmed its effectiveness against a range of bacterial strains, providing insights into its potential as a new antibiotic agent .
  • Cytotoxicity Studies :
    Research on derivatives highlighted that structural modifications could lead to enhanced anticancer activity, with some derivatives showing improved efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate involves its reactivity with various nucleophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. This reactivity is crucial for its role as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The chlorosulfonyl group in the target compound enhances electrophilicity at position 5, enabling efficient nucleophilic substitution (e.g., with amines or thiols) compared to simpler chloro-substituted analogs like Methyl 5-chloropyridine-2-carboxylate .
  • Steric and Ring Modifications : Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate incorporates a fused thiazole ring, altering aromatic conjugation and steric accessibility compared to pyridine-only derivatives .
  • Functional Group Positioning : 5-Methoxy-pyridine-2-sulfonyl chloride places the sulfonyl chloride at position 2, which may limit its utility in meta-directed reactions compared to the target compound’s para-oriented substituents .

Physicochemical Properties

Property This compound Methyl 5-chloropyridine-2-carboxylate 5-Methoxy-pyridine-2-sulfonyl chloride
Water Solubility Low (hydrophobic –SO₂Cl) Moderate Low (hydrophobic –SO₂Cl)
Melting Point Not reported 116–117°C 40–41°C
LogP (Partition Coefficient) Estimated 1.8–2.3 1.5 1.2–1.6

Notable Trends:

  • The chlorosulfonyl group increases lipophilicity (higher LogP) compared to methoxy or simple chloro substituents.
  • Thiophene-based analogs (e.g., Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate) exhibit lower thermal stability due to reduced aromatic resonance .

Biological Activity

Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant studies.

Structural Overview

  • Molecular Formula : C₇H₆ClNO₄S
  • SMILES : COC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl
  • InChIKey : KNWRLXXUWDOFIN-UHFFFAOYSA-N

The chlorosulfonyl group in this compound acts as an electrophile, allowing it to interact with nucleophilic sites on various biological molecules. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by forming covalent bonds, disrupting normal cellular processes.
  • Induction of Oxidative Stress : By affecting cellular signaling pathways, it may induce oxidative stress, which is a known mechanism for triggering apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell wall synthesis and function has been a focal point in studies exploring new antibiotics.

Anticancer Properties

Several studies have reported the anticancer effects of this compound. Notably:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). For instance, one study reported an IC₅₀ value of 9 nM against HT-29 cells, indicating potent activity .
Cell LineIC₅₀ (nM)
HT-299
MCF-717

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound's efficacy against Pseudomonas aeruginosa and other resistant strains. Results showed promising Minimum Inhibitory Concentration (MIC) values lower than 0.125 mg/dm³, suggesting strong antibacterial properties .
  • Cytotoxicity Against Cancer Cells :
    • Research conducted on various derivatives indicated that modifications to the chlorosulfonyl group could enhance cytotoxicity. For example, derivatives with additional functional groups demonstrated improved activity profiles against multiple cancer types .
  • Mechanistic Insights :
    • Investigations into the molecular targets revealed that the compound primarily affects pathways involved in cell cycle regulation and apoptosis. This was corroborated by flow cytometry analyses showing increased early apoptotic cell populations upon treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via chlorosulfonation of methyl pyridine-2-carboxylate derivatives. A common approach involves reacting methyl 5-aminopyridine-2-carboxylate with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Intermediates are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized using 1^1H/13^13C NMR and LC-MS to confirm regioselectivity and purity. Similar protocols are described for pyridine sulfonamide derivatives in building block synthesis .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the pyridine ring protons, methyl ester, and sulfonyl chloride groups.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 249.97).
  • FT-IR : Peaks at 1740 cm1^{-1} (ester C=O) and 1370/1160 cm1^{-1} (S=O stretching) validate functional groups.
  • HPLC : Purity >98% is achieved using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent HCl release.
  • Storage : Store in airtight containers at 2–8°C, away from nucleophiles (amines, alcohols) to prevent unintended reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during sulfonation?

  • Methodological Answer : Byproduct formation (e.g., over-sulfonation or ring chlorination) is minimized by:

  • Temperature Control : Maintaining sub-10°C conditions during chlorosulfonic acid addition.
  • Solvent Selection : Using dichloromethane or chloroform to enhance solubility and reduce side reactions.
  • Stoichiometry : Limiting chlorosulfonic acid to 1.2 equivalents. Post-reaction quenching with ice-water followed by extraction improves yield (>75%) .

Q. What strategies resolve discrepancies in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions in 1^1H NMR chemical shifts (e.g., pyridine ring protons) arise from solvent polarity or tautomerism. Strategies include:

  • Cross-Validation : Comparing data across deuterated solvents (DMSO-d6_6 vs. CDCl3_3).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental results .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Molecular docking and DFT studies reveal:

  • Electrophilic Reactivity : The sulfonyl chloride group exhibits higher electrophilicity (Fukui f+f^+ indices >0.3) at the sulfur atom, favoring SN2 reactions with amines.
  • Steric Effects : Methyl ester groups at the 2-position hinder nucleophilic attack at adjacent positions, directing reactivity to the 5-sulfonyl site .

Q. What role does this compound play in synthesizing kinase inhibitor intermediates?

  • Methodological Answer : The compound serves as a versatile sulfonylating agent for:

  • Heterocyclic Scaffolds : Coupling with aminopyrimidines or indoles generates sulfonamide-linked kinase inhibitors (e.g., c-Met or VEGFR2 inhibitors).
  • Prodrug Design : The methyl ester allows enzymatic hydrolysis in vivo, releasing active carboxylic acid derivatives. Reaction with benzylamines in DMF at 60°C yields bioactive analogs with IC50_{50} values <100 nM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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